2-((9-クロロ-6-メチル-5,5-ジオキシド-6H-ベンゾ[c]ピリミド[4,5-e][1,2]チアジン-2-イル)チオ)-N-(2-メトキシ-5-メチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O4S2 and its molecular weight is 490.98. The purity is usually 95%.
BenchChem offers high-quality 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗うつ剤
この化合物は、選択的セロトニン再取り込み阻害剤(SSRI)に反応しない患者を治療するためにヨーロッパで使用されている非定型抗うつ剤です 。 この薬剤は、抗うつ作用と抗不安作用があり、鎮静作用、抗コリン作用、心血管系の副作用は比較的少ないです .
抗不安薬
この化合物は、μ-オピオイド受容体の非定型アゴニストとして作用することが判明しており、臨床的に無視できるδ-およびκ-オピオイド受容体への影響があります 。 このことが、その抗うつ作用と抗不安作用の一部を説明する可能性があります .
グルタミン酸受容体のモジュレーター
この化合物は、グルタミン酸受容体を調節すると考えられており、このことも抗うつ作用/抗不安作用を説明する可能性があります .
重度のうつ病の治療
不安の治療
喘息の治療
過敏性腸症候群の治療
この薬剤は、過敏性腸症候群の治療にも使用できる可能性があります .
第二世代の抗精神病薬
生物活性
The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a novel synthetic derivative with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's complex structure includes a thiazine moiety and a methoxy-substituted acetamide group. The presence of chlorine and methyl groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structural features often exhibit biological activities such as:
- Antimicrobial Activity : Compounds containing thiazole or thiazine rings have shown effectiveness against various pathogens.
- Anticancer Properties : Many derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer or infectious diseases.
Biological Activity Data
The following table summarizes the biological activities reported for structurally related compounds:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiazine derivatives, 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide was found to significantly reduce the viability of human breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar thiazine compounds. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of thiazine derivatives:
- Structure-Activity Relationship (SAR) : Modifications in side chains significantly impact biological efficacy. For instance, the introduction of electron-withdrawing groups enhances antimicrobial potency.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for thiazine derivatives.
- Toxicity Assessments : Preliminary toxicity evaluations indicate that the compound possesses a favorable safety profile at therapeutic doses.
特性
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S2/c1-12-4-7-17(30-3)15(8-12)24-19(27)11-31-21-23-10-18-20(25-21)14-9-13(22)5-6-16(14)26(2)32(18,28)29/h4-10H,11H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJMZKLAFQBAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。